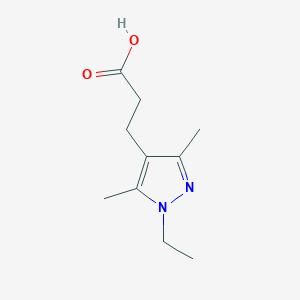

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Description

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative characterized by a propanoic acid chain attached to a 1-ethyl-3,5-dimethyl-substituted pyrazole ring. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and biological activity .

Propriétés

IUPAC Name |

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-12-8(3)9(7(2)11-12)5-6-10(13)14/h4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEFTAJPBHIZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323105 | |

| Record name | 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

887408-90-4 | |

| Record name | 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction is carried out under reflux conditions in the presence of a catalyst such as Nano-ZnO . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparaison Avec Des Composés Similaires

3-(1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid

- Structure : Differs in the alkyl group (isobutyl vs. ethyl at the N1 position).

- Molecular Weight : 224.30 g/mol (vs. 223.28 g/mol for the ethyl variant).

- Purity: 98% (commercial availability noted in ).

3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid

- Structure: Pyrazole linked to a phenyl group via a propanoic acid chain.

- Molecular Weight : 244.29 g/mol.

- Key Feature : The extended aromatic system (phenyl-pyrazole) could increase lipophilicity, affecting membrane permeability .

Triazolo- and Pyrazolo-Fused Ring Analogs

3-{6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic Acid

- Structure : Replaces pyrazole with a triazolopyrimidine ring.

3-[7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid

- Structure : Features a difluoromethyl group and a triazolopyrimidine core.

- Key Feature : Fluorine atoms increase electronegativity and metabolic stability, making this compound a candidate for optimization in drug design .

Carboxylic Acid Chain Modifications

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid

- Structure: Shorter acetic acid chain vs. propanoic acid.

- Impact: Reduced chain length decreases acidity (pKa ~4.7 vs. ~4.9 for propanoic acid derivatives), affecting ionization and solubility .

Activité Biologique

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, highlighting significant research findings, case studies, and relevant data.

The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. Its structure features a propanoic acid linked to a pyrazole ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with receptors that mediate pain and inflammation, potentially leading to analgesic effects.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a study synthesized several pyrazole derivatives and evaluated their anti-inflammatory activity using various in vitro models. Among these, compounds similar to this compound showed notable inhibition of pro-inflammatory cytokines .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Activity Level |

|---|---|---|

| Compound A | 10 | High |

| Compound B | 25 | Moderate |

| This compound | TBD | TBD |

Anticancer Activity

Another area of investigation involves the anticancer potential of pyrazole derivatives. In vitro studies have shown that compounds containing the pyrazole structure can induce apoptosis in various cancer cell lines. For example, research indicated that certain pyrazole derivatives exhibited cytotoxic effects against liver and lung carcinoma cell lines with IC50 values significantly lower than those of standard chemotherapeutics like Cisplatin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Cisplatin | Liver Carcinoma | 6.39 |

| Cisplatin | Lung Carcinoma | 3.78 |

| This compound | TBD |

Case Studies

A notable case study involved the synthesis and evaluation of several novel pyrazole derivatives for their anti-inflammatory and anticancer activities. These studies utilized both in vitro assays and animal models to assess efficacy and safety profiles . The results indicated that certain derivatives not only reduced inflammation but also inhibited tumor growth in vivo.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (e.g., Cl, F) or electron-withdrawing groups (e.g., NO₂) at the pyrazole 3- and 5-positions. Test for enhanced COX-2 inhibition .

- Scaffold hopping : Replace the propanoic acid with a sulfonamide or thiazolidinone group to modulate pharmacokinetic properties .

Tables for Key Data

| Crystallographic Refinement Parameters |

|---|

| Software : SHELXL-2018 . |

| R-factor : ≤0.05 for high-resolution (<1.0 Å) data. |

| Twinning : Apply BASF parameter for non-merohedral twins . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.